13-O-Acetyl Papaveroxine

Catalog No.
S1795413
CAS No.
1642137-74-3
M.F
C₂₄H₂₇NO₈
M. Wt
457.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-O-Acetyl Papaveroxine

CAS Number

1642137-74-3

Product Name

13-O-Acetyl Papaveroxine

Molecular Formula

C₂₄H₂₇NO₈

Molecular Weight

457.47

Synonyms

6-[(S)-(Acetyloxy)[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde

13-O-Acetyl Papaveroxine is a biochemical that finds application in proteomics research. Proteomics is the large-scale study of proteins, including their functions, interactions, and modifications within a cell, tissue, or organism .

While the specific research applications of 13-O-Acetyl Papaveroxine are not extensively documented, its relation to Papaveroxine provides some clues. Papaveroxine is an alkaloid found in opium poppy (Papaver somniferum) . Research suggests Papaveroxine may play a role in various biological processes, including:

  • Enzyme Inhibition: Papaveroxine has been shown to inhibit certain enzymes, such as acetylcholinesterase . Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme can have implications for neurological research.
  • Antioxidant Activity: Some studies suggest Papaveroxine may possess antioxidant properties . Antioxidants are compounds that help protect cells from damage caused by free radicals.

13-O-Acetyl Papaveroxine is a derivative of papaveroxine, which is a naturally occurring alkaloid primarily derived from the opium poppy (Papaver somniferum). This compound features an acetyl group attached to the hydroxyl group at the 13th position of its molecular structure. The chemical formula for 13-O-Acetyl Papaveroxine is C21H23N1O4C_{21}H_{23}N_{1}O_{4}, and it is recognized for its complex interactions in biological systems, particularly in the context of alkaloid biosynthesis.

There is no current information available on the mechanism of action of 13-O-Acetyl Papaveroxine. Papaveroxine itself does not possess any significant pharmacological activity []. Further research is needed to determine if 13-O-Acetyl Papaveroxine has any biological effects.

, including:

  • Oxidation: This compound can be oxidized to form various derivatives, which may include changes in the functional groups present on the molecule.
  • Hydrolysis: The acetyl group can be hydrolyzed by carboxylesterases, which are enzymes that catalyze the cleavage of ester bonds, leading to the formation of papaveroxine and acetic acid .
  • Methylation: The compound may also participate in methylation reactions, where methyl groups are added to specific positions on the molecule, potentially altering its biological activity.

The synthesis of 13-O-Acetyl Papaveroxine typically involves several steps:

  • Starting Material: The synthesis often begins with N-methylcanadine or other related alkaloids.
  • Acetylation Reaction: The introduction of the acetyl group at the 13-hydroxyl position is achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base .
  • Purification: Following synthesis, purification techniques such as chromatography may be employed to isolate 13-O-Acetyl Papaveroxine from reaction mixtures.

The applications of 13-O-Acetyl Papaveroxine are primarily in pharmaceutical research and development:

  • Drug Development: Due to its structural similarities to other bioactive alkaloids, it is studied for potential therapeutic uses in treating various conditions, including cancer and pain management.
  • Biosynthetic Studies: It serves as an important intermediate in biosynthetic pathways involving noscapine and other alkaloids, providing insights into plant metabolism and enzyme function .

Interaction studies involving 13-O-Acetyl Papaveroxine focus on its enzymatic transformations and biological interactions:

  • Enzyme Interactions: Studies have shown that enzymes such as cytochrome P450s play a crucial role in modifying this compound during biosynthesis. For example, CYP82X1 catalyzes its conversion into other derivatives .
  • Biological Targets: Investigations into how this compound interacts with cellular pathways can reveal its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 13-O-Acetyl Papaveroxine. These include:

Compound NameStructural FeaturesUnique Properties
PapaveroxineHydroxyl groups at various positionsKnown for analgesic effects
NoscapineContains a methoxy groupExhibits anticancer properties
N-MethylcanadineMethylated nitrogen atomPrecursor in the biosynthesis pathway
1-Hydroxy-N-methylcanadineHydroxyl group at position 1Intermediate in noscapine synthesis
Secoberberines (e.g., narcotoline)Distinct structural modificationsPotentially unique pharmacological profiles

Uniqueness of 13-O-Acetyl Papaveroxine

The uniqueness of 13-O-Acetyl Papaveroxine lies in its specific acetylation at the 13th position, which may influence its reactivity and biological activity compared to other similar compounds. This modification can serve as a protective group during biosynthesis and may enhance or alter its pharmacological properties.

Dates

Modify: 2023-08-15

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